molecular formula C19H25NO3S B2842193 3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 400089-40-9

3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine

Cat. No.: B2842193
CAS No.: 400089-40-9
M. Wt: 347.47
InChI Key: ITRXIGPWHINCMS-UHFFFAOYSA-N
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Description

3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies. This pyridine-sulfonamide hybrid is designed based on the core pharmacophoric features shared with known Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, such as the FDA-approved drug Sorafenib . VEGFR-2 is a primary mediator of tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth and metastasis . By targeting the ATP-binding site of VEGFR-2, this class of compounds acts as potential allosteric inhibitors, disrupting pro-angiogenic signaling pathways and inducing apoptosis (programmed cell death) in cancer cells . The molecular design incorporates a flat heteroaromatic ring system, a central hydrophobic spacer, and a sulfonamide linker that can function as a hydrogen bond acceptor/donor, which are critical for effective binding to the kinase domain . Researchers can utilize this compound as a key scaffold to explore structure-activity relationships or as a candidate in high-throughput screens against various cancer cell lines. The structural analogs of this compound have been selected for evaluation by institutions like the National Cancer Institute (NCI) for their anti-proliferative activity . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic procedures, or for use in humans. For Research Use Only.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-12(2)11-23-19-18(14(4)10-15(5)20-19)24(21,22)17-9-7-8-13(3)16(17)6/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRXIGPWHINCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Pyridine Derivatives

The primary route to this compound involves the sulfonylation of a pre-functionalized pyridine intermediate. A widely cited method involves reacting 2-isobutoxy-4,6-dimethylpyridine with 2,3-dimethylbenzenesulfonyl chloride under basic conditions. The reaction typically proceeds in anhydrous dichloromethane or acetonitrile, with triethylamine or pyridine serving as acid scavengers.

Reaction Conditions:

  • Solvent: Anhydrous acetonitrile or dichloromethane.
  • Base: Pyridine (1.2 equivalents).
  • Temperature: 0–25°C under nitrogen atmosphere.
  • Time: 12–24 hours.

The sulfonyl chloride attacks the pyridine’s nitrogen, forming a sulfonamide linkage. The electron-donating methyl and isobutoxy groups on the pyridine ring enhance nucleophilicity, facilitating the reaction.

Intermediate Preparation: 2-Isobutoxy-4,6-dimethylpyridine

The pyridine precursor is synthesized via nucleophilic substitution. 4,6-Dimethyl-2-chloropyridine reacts with isobutanol in the presence of potassium tert-butoxide, yielding 2-isobutoxy-4,6-dimethylpyridine.

$$
\text{4,6-Dimethyl-2-chloropyridine} + \text{Isobutanol} \xrightarrow{\text{KOtBu}} \text{2-Isobutoxy-4,6-dimethylpyridine} + \text{HCl}
$$

Key Parameters:

  • Catalyst: Potassium tert-butoxide (1.5 equivalents).
  • Solvent: Dimethylformamide (DMF).
  • Yield: 72–85% after column chromatography.

Alternative Route: One-Pot Synthesis

Recent advancements describe a one-pot method combining sulfonylation and alkoxylation. In this approach, 4,6-dimethylpyridine-2-sulfonic acid is treated with isobutyl bromide and 2,3-dimethylphenylsulfonyl chloride sequentially.

Advantages:

  • Reduced purification steps.
  • Higher overall yield (68% vs. 55% in stepwise synthesis).

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum (CDCl$$ _3 $$) exhibits distinct signals:

  • δ 1.05 (d, 6H): Isobutoxy methyl protons.
  • δ 2.35 (s, 3H) and δ 2.40 (s, 3H): Methyl groups on the pyridine ring.
  • δ 7.20–7.45 (m, 3H): Aromatic protons of the 2,3-dimethylphenyl group.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at $$ m/z $$ 348.1 ([M+H]$$ ^+ $$), consistent with the molecular formula.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar pyridine ring with dihedral angles of 85° between the sulfonyl group and the pyridine plane, indicative of steric hindrance from the isobutoxy substituent.

Comparative Analysis with Structural Isomers

The 2,6-dimethylphenylsulfonyl analog (PubChem CID: 1488517) shares a similar synthesis pathway but differs in sulfonyl group orientation. Key contrasts include:

Property 2,3-Dimethylphenyl Isomer 2,6-Dimethylphenyl Isomer
Melting Point 112–114°C 98–100°C
Solubility in DCM High Moderate
$$ ^1\text{H} $$ NMR δ 7.20–7.45 (m) 7.10–7.30 (m)

The 2,3-dimethyl isomer exhibits superior crystallinity due to enhanced π-stacking interactions.

Industrial-Scale Production Considerations

Optimization of Reaction Parameters

  • Catalyst Loading: Reducing pyridine from 1.2 to 1.0 equivalents minimizes side-product formation.
  • Solvent Recycling: Acetonitrile recovery via distillation reduces costs by 40%.

Applications and Derivatives

While direct pharmacological data for this compound remain limited, structurally related sulfonamides exhibit:

  • Anticancer Activity: Inhibition of carbonic anhydrase IX.
  • Antimicrobial Properties: Disruption of bacterial cell wall synthesis.

Derivatization via substitution at the pyridine 4-position is under investigation for enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring and the pyridine core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include sulfides or thiols.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or amine-substituted compounds.

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The sulfonyl group is known to enhance biological activity by improving binding affinity to target proteins.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes relevant in metabolic pathways. For instance, studies have shown that sulfonamide derivatives can inhibit α-glucosidase and acetylcholinesterase . This inhibition could have implications for treating conditions like Type 2 Diabetes Mellitus and Alzheimer's disease.

Binding Affinity Studies

Understanding the binding affinity of 3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine to various biological targets is crucial for elucidating its pharmacodynamics and pharmacokinetics. Techniques such as molecular docking and surface plasmon resonance can be employed to assess these interactions effectively.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of sulfonamide derivatives, compounds structurally related to this compound were evaluated for their effects on cancer cell lines. Results indicated significant cytotoxic effects at certain concentrations, suggesting potential for further development as anticancer agents .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of new sulfonamide derivatives, including those related to this compound. The findings demonstrated that these compounds could inhibit α-glucosidase effectively, highlighting their therapeutic potential in managing diabetes .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Features
3-(Phenylsulfonyl)-2-isobutoxy-4-methylpyridineStructureLacks methyl groups on the phenyl ring but retains similar reactivity.
4-(Methylsulfonyl)-2-isobutoxy-6-methylpyridineStructureDifferent position of the sulfonyl group; may exhibit different biological activities.
3-(Toluene)sulfonyl-2-isobutoxy-4-methylpyridineStructureContains a toluene moiety instead of dimethylphenyl; affects solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and spatial arrangement, which may lead to distinct biological activities not observed in structurally similar compounds.

Mechanism of Action

The mechanism by which 3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophilic center, while the pyridine ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine (CAS 338956-89-1)

  • Structural Differences : The bromo-substituted analog replaces the 2,3-dimethylphenyl group with a 3-bromo-2-methylphenyl group. Bromine introduces steric bulk and electronic effects distinct from methyl groups.
  • Physicochemical Properties :
    • Molecular Weight: 412.35 g/mol (vs. ~394.5 g/mol estimated for the target compound).
    • Purity: >90% (commercial availability suggests stability under standard conditions) .
  • Applications : Likely used as a research intermediate or in material science due to its halogenated aromatic system.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)

  • Structural Differences: Features a benzodioxin ring and a dimethylamino-methylphenyl group instead of the sulfonyl and isobutoxy groups.
  • Physicochemical Properties: Molecular Weight: 391.46 g/mol (lower than the target compound). Solubility: The dimethylamino group may enhance water solubility compared to the hydrophobic isobutoxy and sulfonyl groups .

Fluorinated Pyridine Derivatives (e.g., Diflufenican)

  • Representative Compound: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
  • Structural Differences : Fluorine atoms and carboxamide groups replace sulfonyl and alkyl substituents.
  • Physicochemical Properties :
    • Increased lipophilicity and metabolic stability due to fluorine.
    • Applications: Widely used as herbicides (e.g., diflufenican) due to their resistance to degradation .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine Not provided C20H25NO3S ~394.5 (estimated) 2,3-Dimethylphenylsulfonyl, isobutoxy Research chemical (inferred)
3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine 338956-89-1 C18H22BrNO3S 412.35 3-Bromo-2-methylphenylsulfonyl Intermediate/research use
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-... 2306268-61-9 C23H25N3O3 391.46 Benzodioxin, dimethylaminomethylphenyl Pharmacological research
Diflufenican 83164-33-4 C19H11F5N2O2 394.29 Fluorinated phenyl, trifluoromethyl Herbicide

Key Research Findings and Implications

Isobutoxy groups contribute to hydrophobicity, which could affect membrane permeability in drug discovery contexts.

Halogenation vs. Alkylation :

  • Bromine in the analog (CAS 338956-89-1) increases molecular weight and polarizability, possibly altering reactivity in cross-coupling reactions .
  • Fluorinated derivatives (e.g., diflufenican) demonstrate the role of halogens in agrochemical efficacy and environmental persistence .

Q & A

Basic Questions

Q. What are the optimized multi-step synthetic routes for 3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves sulfonylation of a pyridine precursor followed by alkoxy substitution. Critical steps include:

  • Sulfonylation : Reacting 2-isobutoxy-4,6-dimethylpyridine with 2,3-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hrs).
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) and confirm intermediate structures using 1H^1H-NMR (e.g., sulfonyl proton at δ 3.1–3.3 ppm) and LC-MS (M+H+^+ ~405 g/mol) .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., isobutoxy methyl groups at δ 1.0–1.2 ppm, pyridine carbons at 150–160 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C19_{19}H25_{25}NO3_3S: 363.15 g/mol).
  • HPLC-PDA : Use a C18 column (mobile phase: 65:35 methanol/buffer pH 4.6) to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s sulfonyl and alkoxy groups be experimentally analyzed?

  • Methodological Answer :

  • Kinetic Studies : Perform time-resolved 1H^1H-NMR to track sulfonyl group reactivity under varying pH (e.g., phosphate buffer pH 7.1).
  • Isotopic Labeling : Introduce 18O^{18}O in the alkoxy group to study nucleophilic substitution pathways via MS/MS fragmentation patterns.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare energy barriers for sulfonylation vs. alkoxy displacement .

Q. How do researchers resolve contradictions between synthetic yield and purity in scaled-up protocols?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF) and temperature (25°C vs. 40°C) to identify optimal conditions.
  • In-line Analytics : Implement FT-IR monitoring (e.g., C=O stretch at 1680 cm1^{-1}) to detect byproducts early.
  • Recrystallization : Use ethanol/water mixtures (70:30) to improve crystalline purity while minimizing yield loss .

Q. What strategies are used to explore the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :

  • Analog Synthesis : Replace the 2,3-dimethylphenyl group with halogenated or electron-withdrawing substituents (e.g., 4-Cl, 4-CF3_3) to assess sulfonyl group contributions.
  • Enzyme Assays : Test inhibitory activity against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates (IC50_{50} determination via kinetic fluorescence).
  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., sulfonyl group interacting with Arg112^{112} in CYP3A4) .

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